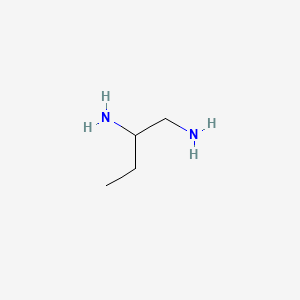
1,2-DIAMINOBUTANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DIAMINOBUTANE, also known as this compound, is an organic compound with the molecular formula C4H12N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to adjacent carbon atoms in a butane chain. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications .
准备方法
1,2-DIAMINOBUTANE can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobutane using hydrogen in the presence of a catalyst such as palladium on carbon.
Amination of Halides: Another method includes the amination of 1,2-dibromobutane with ammonia or an amine source under high pressure and temperature conditions.
Industrial production often involves the catalytic hydrogenation of nitriles or nitro compounds, which provides a more efficient and scalable route .
化学反应分析
1,2-DIAMINOBUTANE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .
科学研究应用
1,2-DIAMINOBUTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of antibiotics and anticancer compounds.
Industry: It is used in the production of polyamides, polyurethanes, and other polymers, as well as in the manufacture of adhesives and coatings
作用机制
The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .
相似化合物的比较
1,2-DIAMINOBUTANE can be compared with other diamines such as:
1,3-Butanediamine: Similar in structure but with amine groups on the first and third carbon atoms.
1,4-Butanediamine (Putrescine): Known for its role in biological systems and its distinctive odor.
Ethylenediamine: A smaller diamine with two carbon atoms between the amine groups, commonly used in coordination chemistry
This compound is unique due to its specific positioning of amine groups, which influences its reactivity and applications in various fields .
属性
CAS 编号 |
4426-48-6 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC 名称 |
butane-1,2-diamine |
InChI |
InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3 |
InChI 键 |
ULEAQRIQMIQDPJ-UHFFFAOYSA-N |
SMILES |
CCC(CN)N |
规范 SMILES |
CCC(CN)N |
Key on ui other cas no. |
4426-48-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















